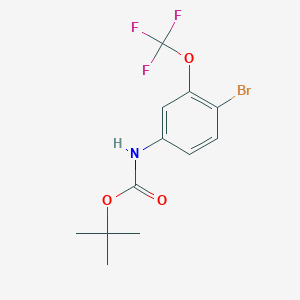![molecular formula C11H12N2O2 B13916237 Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13916237.png)
Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with an appropriate aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, often around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes, particularly those involving FGFRs.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the FGFR signaling pathway, which plays a crucial role in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A related compound with similar structural features but lacking the ethyl and carboxylate groups.
Indole Derivatives: These compounds share a similar heterocyclic structure and are also known for their biological activities.
Uniqueness
Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of FGFRs. This makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-8-6-7(2)12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
VWNTVBIFKOKUEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate](/img/structure/B13916158.png)
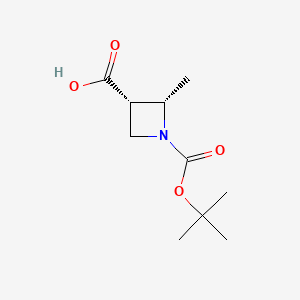
![2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol](/img/structure/B13916165.png)


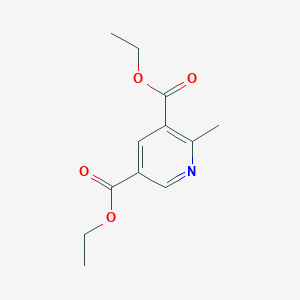
![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)
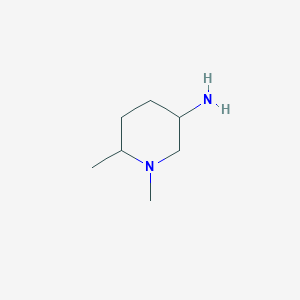
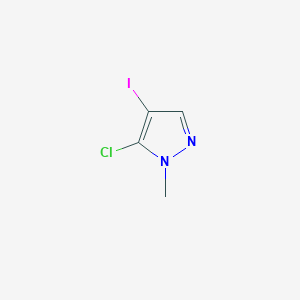
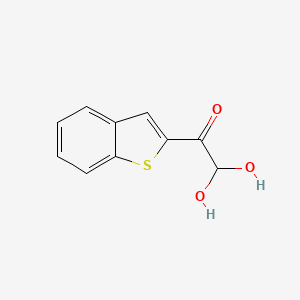
![(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine](/img/structure/B13916212.png)


